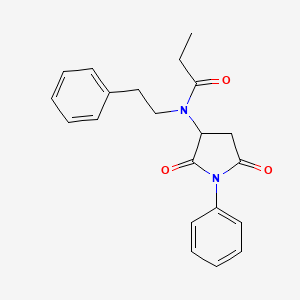

N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide

CAS No.:

Cat. No.: VC15466129

Molecular Formula: C21H22N2O3

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H22N2O3 |

|---|---|

| Molecular Weight | 350.4 g/mol |

| IUPAC Name | N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide |

| Standard InChI | InChI=1S/C21H22N2O3/c1-2-19(24)22(14-13-16-9-5-3-6-10-16)18-15-20(25)23(21(18)26)17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3 |

| Standard InChI Key | KPLNENCVPDZGQY-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)N(CCC1=CC=CC=C1)C2CC(=O)N(C2=O)C3=CC=CC=C3 |

Introduction

Overview of the Compound

N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide is a synthetic organic compound characterized by its pyrrolidine-2,5-dione core structure, which is a key functional group in many biologically active molecules. This compound belongs to the class of amides and features a phenylpyrrolidine moiety and a phenylethyl side chain.

Key Molecular Data:

| Property | Value |

|---|---|

| Molecular Formula | C20H20N2O3 |

| Molecular Weight | ~336.39 g/mol |

| Functional Groups | Amide, Phenyl, Pyrrolidine |

| Chemical Classification | Synthetic organic compound |

Synthesis

The synthesis of N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propanamide typically involves:

-

Formation of the Pyrrolidine Ring: Starting with a diketone precursor to form the pyrrolidine core.

-

Amide Bond Formation: Coupling the 3-position of the pyrrolidine ring with the phenylethylamine derivative.

-

Final Modifications: Purification and recrystallization to achieve high purity.

Biological Relevance

Compounds containing the pyrrolidine-2,5-dione framework are known for their pharmacological activities, including:

-

Anticonvulsant Activity: The structural similarity to other anticonvulsant agents suggests potential for activity in epilepsy models .

-

Anti-inflammatory Properties: Molecular docking studies on related compounds indicate possible inhibition of enzymes like 5-lipoxygenase (5-LOX), which is associated with inflammation .

Analytical Characterization

The compound can be characterized using:

-

NMR Spectroscopy:

-

NMR and NMR provide insights into the chemical environment of protons and carbons.

-

Distinct signals for the amide group and aromatic protons.

-

-

Mass Spectrometry (MS):

-

Confirms molecular weight and fragmentation pattern.

-

-

Infrared (IR) Spectroscopy:

-

Identifies functional groups such as C=O (carbonyl) and N-H (amide).

-

-

X-ray Crystallography:

-

Provides detailed 3D structural information.

-

Potential Applications

The compound's structure suggests several areas of potential application:

-

Pharmaceutical Development:

-

As a lead compound for designing anticonvulsants or anti-inflammatory drugs.

-

-

Chemical Biology:

-

Exploring its interactions with biological targets such as enzymes or receptors.

-

-

Material Science:

-

Its amide bond may contribute to stability in polymeric materials.

-

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights its unique properties:

Challenges in Research

While promising, challenges include:

-

Limited Biological Data: The specific biological activity of this compound has not been extensively studied.

-

Synthetic Complexity: Multi-step synthesis requires optimization for scalability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume